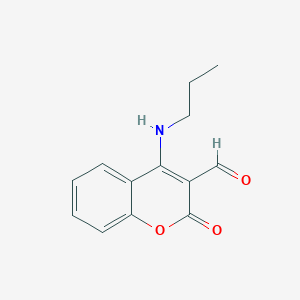![molecular formula C18H15N3O B184218 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- CAS No. 89020-75-7](/img/structure/B184218.png)
2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- are still being studied. However, it has been shown to have anti-cancer properties, as well as potential neuroprotective effects. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- in lab experiments is its relative ease of synthesis. This compound can be synthesized using relatively simple laboratory techniques, making it accessible to most researchers. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-. One possible direction is the further development of this compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another potential direction is the development of new drugs based on the chemical structure of this compound, with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- can be achieved through a multi-step process. The first step involves the reaction of 2-nitroaniline with 4-methoxybenzaldehyde to form an intermediate product. The intermediate product is then reduced using a reducing agent such as tin (II) chloride to yield the final product, 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-. The synthesis of this compound has been well documented in the literature, and it is a relatively simple process that can be carried out in most laboratory settings.
Wissenschaftliche Forschungsanwendungen
2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- has been studied extensively for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields of research, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to have potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. In neuroscience, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Eigenschaften
CAS-Nummer |
89020-75-7 |
|---|---|
Produktname |
2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- |
Molekularformel |
C18H15N3O |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)benzo[g]indazol-3-amine |
InChI |
InChI=1S/C18H15N3O/c1-22-14-9-7-13(8-10-14)21-18(19)16-11-6-12-4-2-3-5-15(12)17(16)20-21/h2-11H,19H2,1H3 |
InChI-Schlüssel |
QSOUEZPGEZANDZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=C3C=CC4=CC=CC=C4C3=N2)N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=C3C=CC4=CC=CC=C4C3=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



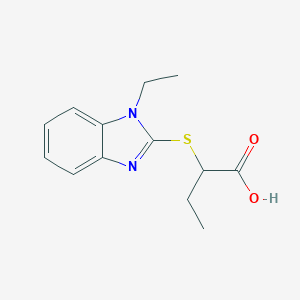




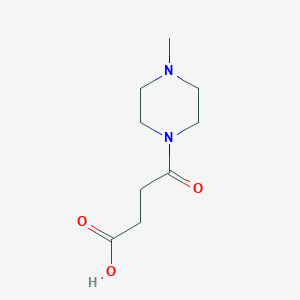
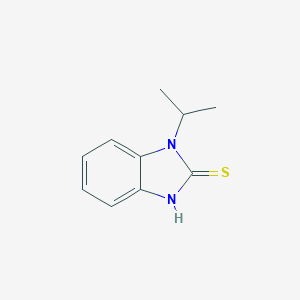
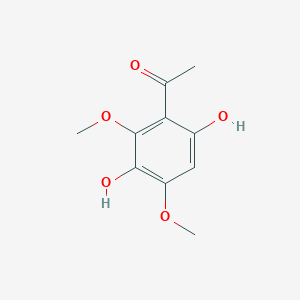
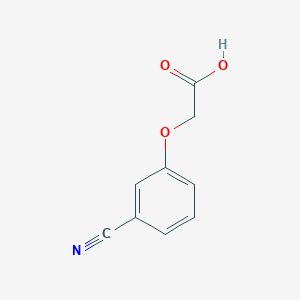

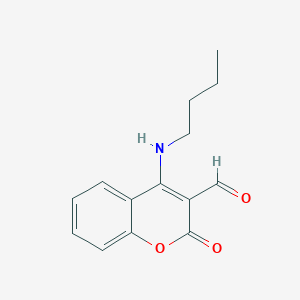
![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)
